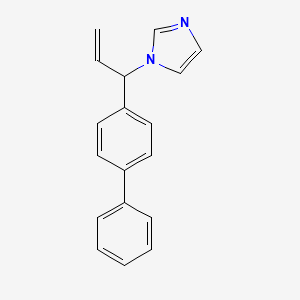
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one is a compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. This compound is of significant interest due to its unique bioisosteric properties and a wide spectrum of biological activities . The 1,2,4-oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one can be achieved through several methods:
Two-Stage Protocols: This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases.
Oxidative Cyclizations: This method involves diverse oxidative cyclizations, which have found modest application in drug design.
Chemical Reactions Analysis
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: This isomer has different nitrogen atom positions, leading to variations in its chemical properties and applications.
1,2,5-Oxadiazole: Known as furazan, this isomer has applications in high-energy materials.
1,3,4-Oxadiazole: This isomer is widely used in the pharmaceutical industry for its bioactive properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one |
InChI |
InChI=1S/C15H18N2O2/c18-14(15-16-12-17-19-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2 |
InChI Key |
ZZEHRRGWKDFITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Mpa1, D-Tyr(Et)2, L-Tic7]OT](/img/structure/B10839030.png)
![[Ncy(SO,methyl)4]acyline](/img/structure/B10839040.png)
![[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT](/img/structure/B10839042.png)
![[Mpa1, D-Tyr(Et)2, D-Tic7]OT](/img/structure/B10839049.png)
![[Mpa1, L-Tic7]OT](/img/structure/B10839052.png)
![[N40,Pro1,Tyr4]BB](/img/structure/B10839057.png)
![[Ncy(SO,methyl)10]acyline](/img/structure/B10839061.png)
![[Pip7]OT](/img/structure/B10839065.png)
![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)
![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![4-[2-[6-[(6-Amino-1-hydroxy-1-iminohexan-2-yl)-[1-[5-carbamimidamido-2-[[2-[[1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839079.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)

